molecular formula C20H24N4O4 B11199825 Methyl 2-[({[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate

Methyl 2-[({[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate

Cat. No.: B11199825
M. Wt: 384.4 g/mol
InChI Key: HIEYQAHHRBQQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of benzoic acid with methanol in the presence of an acid catalyst.

    Coupling Reactions: The final compound is obtained by coupling the pyrimidine-piperidine intermediate with the benzoate ester through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyrimidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Methyl 2-(2-{[6-methyl-2-(morpholin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

Methyl 2-(2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamido)benzoate is unique due to the presence of both piperidine and pyrimidine rings, which confer specific binding properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug development and research.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 2-[[2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate

InChI

InChI=1S/C20H24N4O4/c1-14-12-18(23-20(21-14)24-10-6-3-7-11-24)28-13-17(25)22-16-9-5-4-8-15(16)19(26)27-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,22,25)

InChI Key

HIEYQAHHRBQQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.